N-methyl-8-nitroquinolin-7-amine
Overview
Description
“N-methyl-8-nitroquinolin-7-amine” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure containing a benzene ring fused with a pyridine moiety . The “N-methyl” indicates that a methyl group is attached to the nitrogen atom in the quinoline structure, and the “8-nitro” suggests a nitro group is attached at the 8th position of the quinoline ring .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . A two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported, which involves the formation of 7-methylquinoline using the Skraup methodology, followed by a nitration reaction .
Molecular Structure Analysis
The molecular structure of “N-methyl-8-nitroquinolin-7-amine” can be analyzed using various techniques such as NMR spectroscopy, GC-MS spectrometry, IR spectroscopy, and elemental analysis . Tools like MolView and ChemSpider can be used to visualize the 3D structure of the molecule.
Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions involving “N-methyl-8-nitroquinolin-7-amine” would depend on the specific conditions and reactants used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-8-nitroquinolin-7-amine” can be determined using various techniques. For example, its solubility, melting point, boiling point, and density can be determined experimentally . Its chemical properties such as reactivity, stability, and compatibility with other substances can also be analyzed .
Scientific Research Applications
Nutritional Aspects and Health Implications
Research has explored the dietary factors influencing cancer incidence, highlighting the role of heterocyclic amines (HAs) formed in cooked meats as potential etiological agents in human breast cancer. These compounds, including various heterocyclic amines, have been studied for their capacity to form DNA adducts and their presence in human diets, suggesting a possible link to cancer risk through dietary exposure (Snyderwine, 1994).
Neuroprotective and Pharmacological Properties
Studies on compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) demonstrate neuroprotective, antiaddictive, and antidepressant properties. These findings indicate potential therapeutic applications for neurodegenerative diseases and substance abuse disorders, implicating mechanisms such as MAO inhibition and free radical scavenging (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Immunomodulation and Antiviral Applications
Imiquimod and its analogues, related to the chemical class of heterocyclic amines, function as immune response modifiers by inducing cytokines. Their unique mechanism, lacking inherent antiviral or antiproliferative activity in vitro, suggests their potential as topical agents for various skin disorders, leveraging their immunoregulatory and antitumour activities (Syed, 2001).
Environmental Impact and Removal Strategies
The presence of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater highlights the need for effective removal strategies. Research focuses on understanding formation mechanisms, identifying anthropogenic sources, and evaluating treatment processes to mitigate these environmental contaminants, emphasizing the role of advanced oxidation processes and UV photolysis (Sgroi et al., 2018).
Catalytic Reduction and Chemical Synthesis
The selective catalytic reduction of aromatic nitro compounds into amines and related derivatives using CO has seen significant attention. This process is vital for synthesizing various chemicals, including pharmaceuticals, highlighting advancements in catalysis and the exploration of more sustainable and efficient synthetic routes (Tafesh & Weiguny, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-8-nitroquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNEPRUKZPCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652661 | |
Record name | N-Methyl-8-nitroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-8-nitroquinolin-7-amine | |
CAS RN |
147293-16-1 | |
Record name | N-Methyl-8-nitroquinolin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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